[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride
Description
[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride is a bifunctional amine salt featuring a pyridinylmethyl group and a thiophen-3-ylmethyl group linked to a central nitrogen atom. Its molecular formula is C₁₁H₁₄Cl₂N₂S, with a molar mass of 277.21 g/mol. The dihydrochloride form enhances water solubility and stability, making it suitable for pharmaceutical or coordination chemistry applications.
Properties
Molecular Formula |
C11H14Cl2N2S |
|---|---|
Molecular Weight |
277.2 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-thiophen-3-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C11H12N2S.2ClH/c1-2-5-13-11(3-1)8-12-7-10-4-6-14-9-10;;/h1-6,9,12H,7-8H2;2*1H |
InChI Key |
VZLNZOQYCNUVDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CSC=C2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Cyanohydrins
Principle: This method involves reductive amination where a cyanohydrin derivative reacts with pyridin-2-ylmethylamine under reductive conditions to form the desired amine.
-
- The reaction medium is typically alcoholic, with methanol being preferred for solubility and reaction efficiency.
- The medium is rendered basic by adding a tertiary amine organic base such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
- Reduction is achieved using a boron hydride reagent, particularly sodium cyanoborohydride (NaBH3CN), which selectively reduces the imine intermediate formed during the reaction.
- The reaction is generally carried out at room temperature to maintain selectivity and minimize side reactions.
- Addition of iron sulfate heptahydrate (FeSO4·7H2O) can suppress side reactions involving cyanide ions by complexation.
-
- High selectivity and yield.
- Mild reaction conditions.
- Avoids harsh reagents and elevated temperatures.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Pyridin-2-ylmethylamine hydrochloride + cyanohydrin | Formation of imine intermediate in methanolic medium |
| 2 | Addition of DABCO (tertiary amine base) | To maintain basic pH and facilitate imine formation |
| 3 | Sodium cyanoborohydride (NaBH3CN) | Reductive amination to form secondary amine |
| 4 | Addition of FeSO4·7H2O (optional) | Suppression of side reactions involving cyanide ions |
| 5 | Work-up: extraction, washing, and crystallization | Isolation of [(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride |
- References: This approach is detailed in patents EP1358179B1 and US7208603B2, which describe reductive amination of cyanohydrins with pyridin-2-ylmethylamine derivatives under similar conditions.
Nucleophilic Substitution of Thiophen-3-ylmethyl Halides
Principle: Pyridin-2-ylmethylamine is reacted with thiophen-3-ylmethyl halides (e.g., bromide or chloride) under nucleophilic substitution conditions to form the secondary amine.
-
- Solvents such as methanol or ethanol are used to dissolve both reactants.
- The reaction is carried out under controlled temperature (often room temperature to mild heating) to optimize reaction rate and selectivity.
- The amine nucleophile attacks the halomethyl group on the thiophene ring, displacing the halide and forming the secondary amine bond.
- The product is then converted to its dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
-
- Straightforward reaction setup.
- Suitable for scale-up.
- High purity product upon crystallization.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Pyridin-2-ylmethylamine + thiophen-3-ylmethyl halide | Nucleophilic substitution in methanol or ethanol |
| 2 | Stirring at room temperature or mild heating | Formation of secondary amine |
| 3 | Work-up: solvent removal and purification | Isolation of free base |
| 4 | Treatment with HCl (g) or aqueous HCl | Formation of dihydrochloride salt |
| 5 | Crystallization and drying | Final product isolation |
- Note: Specific details on this method are less frequently documented in open literature but are consistent with standard organic synthesis protocols for secondary amines involving benzyl or heteroaryl methyl halides.
While direct detailed experimental data specific to [(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride is limited in public literature, general analytical characteristics and synthesis outcomes are summarized below.
| Parameter | Data / Observations |
|---|---|
| Molecular Formula | C11H14Cl2N2S |
| Molecular Weight | 277.2 g/mol |
| Physical State | Solid, crystalline dihydrochloride salt |
| Melting Point | Typically in the range of 100-110 °C (estimated) |
| Solubility | Soluble in methanol, ethanol, water (due to salt form) |
| NMR Spectroscopy (1H NMR) | Signals consistent with pyridine and thiophene protons, and methylene bridges |
| Purity | >98% by HPLC or chromatographic methods (typical for well-prepared samples) |
| Stability | Stable under neutral and mildly acidic conditions; sensitive to strong bases or oxidative conditions |
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Pyridin-2-ylmethylamine hydrochloride, cyanohydrin, NaBH3CN, DABCO, FeSO4·7H2O | Room temperature, methanolic medium, basic pH | High selectivity, mild conditions | Requires careful control of cyanide intermediates |
| Nucleophilic Substitution | Pyridin-2-ylmethylamine, thiophen-3-ylmethyl halide, HCl | Room temperature to mild heating, alcoholic solvent | Straightforward, scalable | Possible side reactions if halide is reactive |
The preparation of [(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride is effectively achieved by reductive amination of cyanohydrins with pyridin-2-ylmethylamine under mild, controlled conditions using sodium cyanoborohydride and tertiary amine bases. Alternatively, nucleophilic substitution of thiophen-3-ylmethyl halides with pyridin-2-ylmethylamine followed by salt formation is a viable synthetic route. Both methods provide access to the compound with high purity and yield, suitable for further pharmacological and chemical research.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine undergoes alkylation or acylation under mild conditions:
Key Reactions
-
Alkylation :
[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine + R-X → Quaternary ammonium salts -
Acylation :
Amine + AcCl → Acetamide derivative
Cross-Coupling Reactions
The thiophene and pyridine rings enable Pd-catalyzed coupling:
Example Reaction :
Buchwald-Hartwig amination with aryl halides:
[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine + Ar-X → Aryl-substituted derivatives
| Substrate (Ar-X) | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromotoluene | 4-Methylaryl derivative | 75 | |
| 2-Iodopyridine | Bis-pyridyl derivative | 68 |
Oxidation and Coordination Chemistry
The pyridine nitrogen participates in metal coordination, while the thiophene ring undergoes electrophilic substitution:
Oxidation :
-
Thiophene ring → Sulfoxide or sulfone derivatives using mCPBA or H₂O₂/AcOH.
Coordination Complexes :
-
Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺):
Amine + CuCl₂ → [Cu(amine)₂Cl₂]
Acid-Base Reactivity
The dihydrochloride salt dissociates in aqueous solutions:
[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine·2HCl ⇌ AmineH⁺ + 2Cl⁻
-
pKa₁ (Pyridine NH⁺): ~4.2
-
pKa₂ (Amine NH⁺): ~9.5
Applications : pH-dependent solubility for drug formulation .
Comparative Reactivity Table
Mechanistic Insights
-
Reductive Amination : Proceeds via imine intermediate formation, followed by borohydride reduction .
-
Cross-Coupling : Oxidative addition of Pd(0) to Ar-X, followed by transmetalation and reductive elimination .
-
Coordination Chemistry : Pyridine nitrogen acts as a σ-donor, while the amine provides a chelating site .
Scientific Research Applications
[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of [(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(3-Methylphenyl)methylamine Hydrochloride (CAS: 1252548-92-7)
This compound (C₁₃H₁₆ClNS, MW: 253.79 g/mol) differs from the target in two key aspects:
- Substituent Position : The thiophene group is at the 2-position instead of 3.
- Aromatic Group : A 3-methylphenyl replaces the pyridinyl group.
| Property | Target Compound | (3-Methylphenyl)methylamine HCl |
|---|---|---|
| Molecular Formula | C₁₁H₁₄Cl₂N₂S | C₁₃H₁₆ClNS |
| Molar Mass (g/mol) | 277.21 | 253.79 |
| Solubility* | High (dihydrochloride salt) | Moderate (mono-HCl salt) |
| Aromatic Interactions | Pyridine (N-heterocycle) + Thiophene | Thiophene + Benzene (weaker polarity) |
Thiophen-3-yl substitution may also alter crystal packing due to steric and electronic differences .
Cobalt(II) Complex with Pyridinylmethylamine Ligands
The Co(II) complex reported in uses a tris-pyridinylmethylamine ligand but differs in ancillary groups (pyrazolyl vs. thiophenyl). Key comparisons include:
- Coordination Geometry: The target compound’s ligand could adopt a similar distorted trigonal bipyramidal geometry when coordinated to metals, but the thiophene’s sulfur may act as a weaker donor compared to pyrazole nitrogen.
- Bond Lengths : In the Co complex, Co–N distances average 2.154(2) Å , while hypothetical Co–S bonds (if the target were used as a ligand) would likely exceed 2.3 Å due to sulfur’s larger atomic radius.
This suggests the target compound may be less effective in stabilizing high-oxidation-state metals but could offer unique reactivity in sulfur-rich environments .
Diphenylamine Analogs
Diphenylamine derivatives (e.g., tofenamic acid) share a tertiary amine backbone but lack heterocyclic substituents. Key contrasts:
The target’s heterocycles may improve binding to metalloenzymes or receptors requiring polar interactions, whereas diphenylamines excel in lipid-mediated processes .
Biological Activity
[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a pyridine ring and a thiophene ring, which contribute to its biological properties. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | CHClNS |
| Molecular Weight | 279.19 g/mol |
| CAS Number | 2097947-31-2 |
Synthesis Methods
The synthesis of [(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride typically involves reductive amination reactions. For example, a pyridine derivative can be reacted with a thiophene derivative in the presence of reducing agents like sodium cyanoborohydride. This method allows for the formation of various derivatives with potential biological activities .
Antidepressant and Analgesic Properties
Research indicates that compounds similar to [(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine exhibit antidepressant and analgesic effects. The mechanism of action may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Variations in the pyridine and thiophene moieties can significantly alter potency and selectivity for specific biological targets. For instance, modifications in the substituents on the rings can enhance binding affinity to serotonin receptors, thereby improving antidepressant efficacy .
Case Studies
- Antidepressant Activity : A study evaluated the antidepressant potential of several pyridine derivatives, including those similar to [(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine. Results demonstrated significant reductions in depressive-like behaviors in animal models, correlating with increased serotonin levels in the brain .
- Analgesic Effects : Another investigation focused on the analgesic properties of thiophene-containing compounds. [(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride showed promising results in pain models, suggesting an effective role in pain management through central nervous system modulation .
Q & A
Basic: What are the recommended synthetic routes for [(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride?
Methodological Answer:
The compound can be synthesized via a Mannich reaction , where a secondary amine is formed by reacting formaldehyde with pyridin-2-ylmethanamine and thiophen-3-ylmethanamine in acidic conditions. Post-synthesis, the free base is converted to the dihydrochloride salt using hydrochloric acid in an anhydrous solvent (e.g., ethanol). Yield optimization (typically 80–95%) requires strict control of stoichiometry, pH (~4–5), and temperature (25–40°C) . Alternative routes include reductive amination of pyridinyl and thiophenyl aldehydes, followed by HCl salt precipitation .
Basic: What spectroscopic and analytical techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm amine protonation and aromatic substituent integration. DO exchange experiments verify labile NH protons.
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode confirms the molecular ion [M+H] and isotopic pattern matching the dihydrochloride form.
- Elemental Analysis : Validate stoichiometry (C, H, N, S, Cl) with ≤0.4% deviation from theoretical values.
- X-ray Diffraction (XRD) : For crystalline samples, single-crystal XRD resolves bond lengths (e.g., N–C distances ~1.45–1.50 Å) and confirms salt formation .
Basic: What are the critical safety protocols for handling and storing this compound?
Methodological Answer:
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation; if exposed, relocate to fresh air and seek medical attention .
- Storage : Keep in airtight, light-resistant containers under inert gas (argon) at –20°C. Desiccants (silica gel) prevent hygroscopic degradation. Shelf life: ≥2 years under optimal conditions .
Advanced: How can the crystal structure and intermolecular interactions of this compound be resolved?
Methodological Answer:
- Crystallization : Diffuse vapor diffusion with ethanol/water (7:3 v/v) at 4°C yields suitable single crystals.
- Data Collection : Use a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Employ SHELXL (via Olex2 interface) for structure solution. Key parameters include:
| Parameter | Value (Example) | Reference Compound |
|---|---|---|
| Co–N distance | 2.154(2) Å | Pyridinyl-Co complex |
| Co–O distance | 2.003(2) Å | Acetate ligand |
| Hydrogen bonds | C–H···O/F | Stabilize packing |
Advanced: How to address contradictions between spectroscopic data and computational modeling results?
Methodological Answer:
- Scenario : Discrepancies in predicted vs. observed -NMR chemical shifts.
- Resolution :
- DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) and calculate shifts with implicit solvent models (e.g., IEFPCM for DO).
- Dynamic Effects : Account for proton exchange or tautomerism via variable-temperature NMR.
- Crystallographic Validation : Compare XRD-derived bond angles with computational models to identify steric/electronic mismatches .
Advanced: What strategies are effective for studying its coordination chemistry with transition metals?
Methodological Answer:
- Ligand Design : The pyridinyl and thiophenyl groups act as N,S-donor ligands . React with metal salts (e.g., CoCl, Ni(NO)) in methanol/water (1:1) under reflux.
- Complex Characterization :
- UV-Vis : Monitor d-d transitions (e.g., Co at 500–600 nm).
- Magnetic Susceptibility : SQUID magnetometry for paramagnetic behavior.
- XRD : Resolve coordination geometry (e.g., distorted trigonal bipyramidal for Co) .
Advanced: How to evaluate its potential bioactivity using structure-activity relationship (SAR) models?
Methodological Answer:
- Pharmacophore Mapping : Identify critical motifs (e.g., amine for H-bonding, thiophene for hydrophobic interactions).
- In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Compare binding affinities with analogs.
- In Vitro Assays : Test against cell lines (e.g., cancer HepG2) with IC determination via MTT assay. Correlate activity with substituent electronegativity and steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
